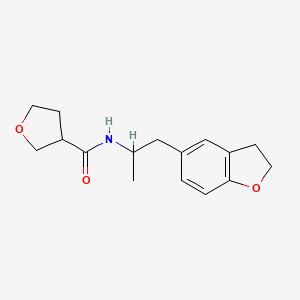

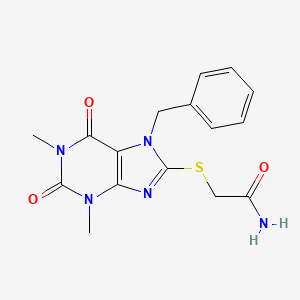

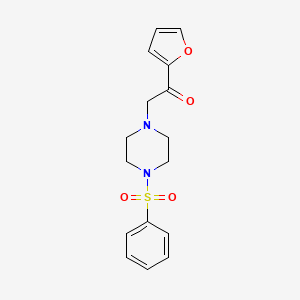

![molecular formula C22H22N4O3S2 B2519645 N-(4-异丙苯基)-2-[(6-甲基-5,5-二氧化-6H-嘧啶并[5,4-c][2,1]苯并噻嗪-2-基)硫代]乙酰胺 CAS No. 895104-25-3](/img/structure/B2519645.png)

N-(4-异丙苯基)-2-[(6-甲基-5,5-二氧化-6H-嘧啶并[5,4-c][2,1]苯并噻嗪-2-基)硫代]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(4-isopropylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide is not directly described in the provided papers. However, insights can be drawn from related compounds and their biological activities. For instance, 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides have been synthesized and evaluated as selective Peripheral Benzodiazepine Receptor (PBR) ligands, indicating a potential area of therapeutic relevance for similar compounds . Additionally, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a somewhat similar structure, has been reported to target the VEGFr receptor, suggesting anticancer activity .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . This process may share similarities with the synthesis of N-(4-isopropylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide, although specific details would differ due to the unique structural components of the target compound.

Molecular Structure Analysis

The molecular structure of compounds in this class is often complex, with multiple rings and functional groups contributing to their biological activity. The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined to be in the orthorhombic crystal system, with specific unit cell parameters and exhibiting intermolecular hydrogen bonds . These structural details are crucial for understanding the interaction of the compound with biological targets, such as receptors or enzymes.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the substituents on the aromatic rings and the presence of electron-withdrawing or donating groups. The synthesis and binding studies of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides suggest that different substitutions on the acetamide moiety can significantly affect the compound's affinity for PBR . This implies that the chemical reactions and interactions of N-(4-isopropylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide would also be dependent on its specific molecular structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(4-isopropylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide are not directly reported, related compounds provide some context. The crystallographic analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide reveals its solid-state structure, which can be correlated with its solubility, melting point, and other physical properties . These properties are essential for the formulation and delivery of the compound as a potential therapeutic agent.

科学研究应用

磷酸肌醇-3激酶(PI3K)/mTOR抑制剂用于癌症治疗苯并噻嗪酮类的化合物因其对磷酸肌醇-3激酶(PI3K)和雷帕霉素哺乳动物靶蛋白(mTOR)的抑制作用而受到研究,这些都是癌细胞生长和存活的关键通路。苯并噻嗪酮核心的修饰已被证明可以改善代谢稳定性,并在体外和体内保持疗效,表明其在癌症治疗开发中的潜力(Stec等人,2011)。

抗肿瘤活性带有各种杂环的苯并噻唑衍生物已被合成并评估其抗肿瘤活性。一些化合物对一系列癌细胞系表现出相当大的抗癌活性,突出了开发新的化疗药物的潜力(Yurttaş、Tay和Demirayak,2015)。

光化学和热化学建模对苯并噻唑啉酮乙酰胺类似物的研究探索了它们在染料敏化太阳能电池(DSSC)中作为光敏剂的潜力。研究表明良好的光收集效率和电子供注自由能,表明它们在光伏电池中的应用。此外,这些化合物的非线性光学(NLO)活性表明它们在光学材料开发中的应用(Mary等人,2020)。

抗氧化活性苯并噻唑衍生物的探索也扩展到它们的抗氧化特性。某些化合物显示出显着的自由基清除活性,这可能有利于设计减轻氧化应激相关疾病的分子(Ahmad等人,2012)。

抗菌和抗真菌特性苯并噻唑嘧啶衍生物已被合成并评估其抗菌和抗真菌活性。几种化合物对一系列细菌和真菌病原体表现出有希望的结果,表明其在开发新的抗菌剂方面具有潜力(Maddila等人,2016)。

属性

IUPAC Name |

2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S2/c1-14(2)15-8-10-16(11-9-15)24-20(27)13-30-22-23-12-19-21(25-22)17-6-4-5-7-18(17)26(3)31(19,28)29/h4-12,14H,13H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKUAFHNJJWCIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-isopropylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

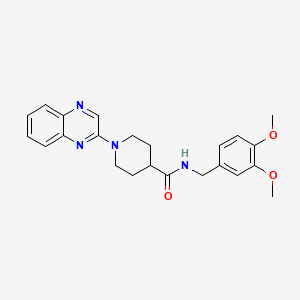

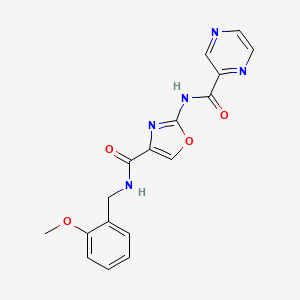

![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B2519570.png)

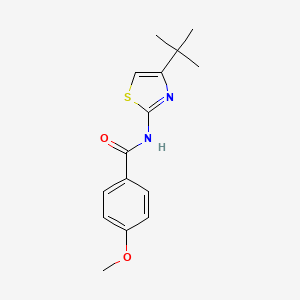

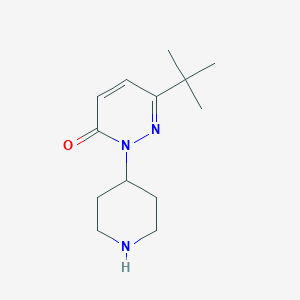

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2519575.png)

![N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

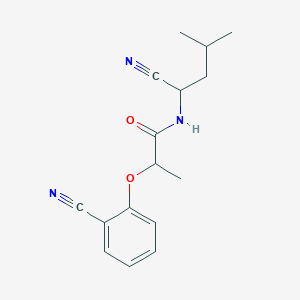

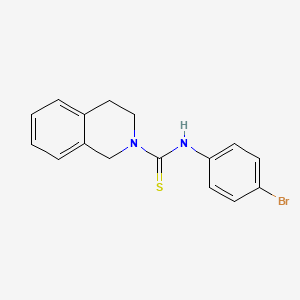

![N-(2,5-difluorophenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519583.png)